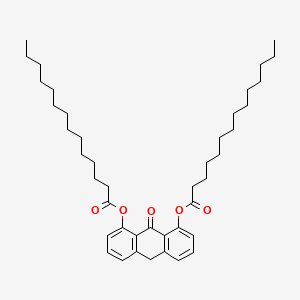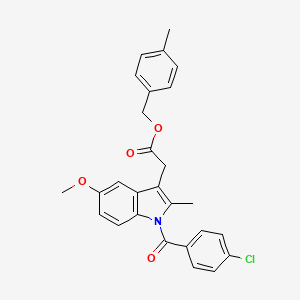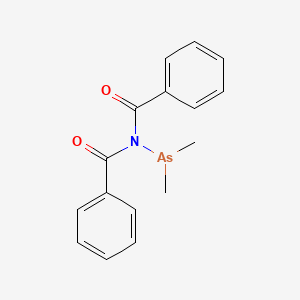
N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a tetramethylhexadec-2-enamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide typically involves the reaction of 4-methoxyaniline with a suitable acylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of N-(4-methoxyphenyl)hexadec-2-enamine.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide exerts its effects involves interactions with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The compound may also influence cellular pathways by altering the expression of certain genes or proteins .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxyphenyl)pyridazin-3(2H)-one derivatives: These compounds share the methoxyphenyl group and have been studied for their biological activities.
Diphenyl-N-heteroaromatic compounds: These compounds have similar structural features and are investigated for their anticancer properties.
Uniqueness
N-(4-Methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide is unique due to its specific combination of a methoxyphenyl group and a tetramethylhexadec-2-enamide chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
63249-87-6 |
|---|---|
Fórmula molecular |
C27H45NO2 |
Peso molecular |
415.7 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-3,7,11,15-tetramethylhexadec-2-enamide |
InChI |
InChI=1S/C27H45NO2/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-15-24(5)20-27(29)28-25-16-18-26(30-6)19-17-25/h16-23H,7-15H2,1-6H3,(H,28,29) |
Clave InChI |
HDHJNTHLLDWQSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)NC1=CC=C(C=C1)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)





